N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide
Description
N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with chiral (R)-configured hydroxynaphthyl ethyl groups. The hydroxynaphthalene moieties confer aromatic stacking capabilities, while the amide and hydroxyl groups enable hydrogen bonding and metal coordination, making it a candidate for supramolecular chemistry, catalysis, and materials science applications .
Properties
Molecular Formula |
C31H27N3O4 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-N,6-N-bis[(1R)-1-(6-hydroxynaphthalen-2-yl)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H27N3O4/c1-18(20-6-8-24-16-26(35)12-10-22(24)14-20)32-30(37)28-4-3-5-29(34-28)31(38)33-19(2)21-7-9-25-17-27(36)13-11-23(25)15-21/h3-19,35-36H,1-2H3,(H,32,37)(H,33,38)/t18-,19-/m1/s1 |
InChI Key |
LGDHDGULDKZKTO-RTBURBONSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)N[C@H](C)C4=CC5=C(C=C4)C=C(C=C5)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C)C4=CC5=C(C=C4)C=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and ®-1-(6-hydroxynaphthalen-2-yl)ethylamine.
Amide Formation: The carboxylic acid groups of pyridine-2,6-dicarboxylic acid are activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with ®-1-(6-hydroxynaphthalen-2-yl)ethylamine to form the desired amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthyl rings can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or BH3 (borane) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones derived from the naphthyl rings.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Ethers or esters derived from the substitution of hydroxyl groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
The compound’s pyridine-2,6-dicarboxamide core is shared with several analogs, but substituents critically influence properties:
Key Observations :
Key Observations :
Biological Activity
N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide, also known by its CAS number 1802572-80-0, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C31H27N3O4
- Molecular Weight : 505.56 g/mol
- Boiling Point : Approximately 865.1°C (predicted)
- Density : 1.315 g/cm³ (predicted)
- pKa : 9.22 (predicted)
Antiproliferative Effects
Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that similar pyridine derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for their anticancer effects .
The mechanisms by which this compound exerts its biological effects are under investigation. Some studies suggest that the presence of hydroxynaphthyl groups may enhance the compound's ability to interact with biological targets due to increased hydrophobic interactions and potential π-π stacking with DNA or proteins .
Case Studies
- In Vitro Studies :
-
Mechanistic Insights :
- Another research effort focused on understanding the cellular mechanisms involved in the antiproliferative effects. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction in treated cancer cells, revealing that compounds like this compound induce G0/G1 phase arrest and promote apoptotic pathways .
Data Table: Biological Activity Summary
| Activity | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Antiproliferative | Breast Cancer (MCF7) | ~10 µM | Cell cycle arrest and apoptosis |
| Colon Cancer (HT29) | ~15 µM | Induction of apoptosis | |
| Lung Cancer (A549) | ~12 µM | Inhibition of proliferation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
